molecular formula C9H6BrF2N B11867934 5-Bromo-6,7-difluoro-2-methyl-1H-indole

5-Bromo-6,7-difluoro-2-methyl-1H-indole

Cat. No.: B11867934
M. Wt: 246.05 g/mol
InChI Key: PLEOTSGQIHSAIE-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Chemical Sciences

The indole ring system, a bicyclic aromatic heterocycle, is a quintessential example of a "privileged scaffold" in chemical sciences. openochem.orgmdpi.com This designation is reserved for molecular frameworks that can bind to a multitude of biological targets with high affinity, making them versatile templates in drug discovery. openochem.orgnih.gov The indole moiety is a prominent feature in a vast array of natural products, particularly alkaloids, and is the active principle in numerous bioactive compounds. nih.govthieme-connect.comnih.gov Its structural versatility and ability to participate in various chemical interactions underpin its widespread use in medicinal chemistry. mdpi.com

The significance of the indole nucleus is evidenced by its presence in a wide range of approved drugs with diverse therapeutic applications, including anti-cancer, anti-HIV, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com Well-known pharmaceuticals such as sumatriptan (B127528) (for migraines), tadalafil (B1681874) (for erectile dysfunction), and fluvastatin (B1673502) (for high cholesterol) are all built upon an indole framework. nih.gov The ability of the indole scaffold to serve as a foundation for compounds targeting a wide array of receptors and enzymes solidifies its status as a cornerstone in the development of new chemical entities. ijpsr.com

Property Description
Structure Bicyclic aromatic heterocycle (benzene ring fused to a pyrrole (B145914) ring)
Classification Privileged scaffold in medicinal chemistry
Occurrence Found in numerous natural products (e.g., alkaloids), and synthetic pharmaceuticals
Biological Activities Anti-cancer, anti-HIV, antimicrobial, anti-inflammatory, and more
Examples in Medicine Sumatriptan, Tadalafil, Fluvastatin

Strategic Importance of Halogenation and Alkylation in Designing Indole Derivatives

The functionalization of the indole nucleus through halogenation and alkylation is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting derivatives. These modifications can significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. researchgate.netnih.gov

Halogenation , the introduction of halogen atoms such as bromine and fluorine, is a widely employed tactic in drug design. researchgate.netnih.gov

Bromine can enhance the biological activity of a molecule. Bromine-containing compounds have shown potential in the development of anticancer and antiviral drugs. tethyschemical.com The introduction of a bromine atom can also be used to modulate the pH of a compound, which is crucial for its stability and efficacy. tethyschemical.com Furthermore, bromide ions can have inhibitory effects on the central nervous system. wikipedia.orglibretexts.org

Fluorine is often used as a bioisostere for a hydrogen atom. benthamscience.comnih.govwikipedia.org Due to its small size and high electronegativity, the substitution of hydrogen with fluorine can block metabolic oxidation at that position, thereby increasing the molecule's metabolic stability and half-life. nih.gov Fluorination can also alter the acidity or basicity of nearby functional groups, which can improve oral absorption and bioavailability. acs.org The incorporation of fluorine can lead to more selective and potent interactions with biological targets. researchgate.net

Alkylation , the addition of an alkyl group such as a methyl group, is another key modification of the indole scaffold. The position and nature of the alkyl group can significantly influence the biological activity. frontiersin.org For instance, the presence of short alkyl groups at the C3 position of the indole ring has been shown to enhance the potency of certain compounds at the CB1 receptor. nih.gov Alkylation can also impact the molecule's lipophilicity, which affects its ability to cross cell membranes. The enantioselective alkylation of indoles is an important area of research for creating chiral molecules with specific biological activities. organic-chemistry.org

Modification Strategic Importance in Drug Design
Bromination Enhances biological activity (e.g., anticancer, antiviral), modulates pH for stability. tethyschemical.com
Fluorination Increases metabolic stability, improves oral absorption, enhances potency and selectivity. nih.govacs.orgresearchgate.net
Alkylation Influences biological activity and potency, modifies lipophilicity for membrane permeability. frontiersin.orgnih.gov

Research Context of 5-Bromo-6,7-difluoro-2-methyl-1H-indole within Substituted Indole Chemistry

The synthesis of this particular molecule would likely be driven by a desire to systematically explore the effects of combined halogenation and alkylation on the indole scaffold. The specific substitution pattern—a bromine at the 5-position, two fluorine atoms at the 6- and 7-positions, and a methyl group at the 2-position—suggests a deliberate effort to fine-tune the electronic and steric properties of the molecule.

The bromo group at the 5-position could be introduced to enhance potency or to serve as a handle for further chemical modifications through cross-coupling reactions.

The difluoro substitution at the 6- and 7-positions is a less common pattern and would be of interest for its potential to significantly alter the electronic distribution of the benzene (B151609) portion of the indole ring, potentially leading to novel binding interactions with biological targets. This substitution would also be expected to increase the lipophilicity and metabolic stability of the compound.

In essence, a medicinal chemist would likely synthesize this compound as part of a library of substituted indoles to probe the SAR of a particular biological target. The goal would be to understand how this unique combination of substituents affects the compound's affinity, selectivity, and pharmacokinetic properties, with the ultimate aim of developing a novel therapeutic agent. The design of such a molecule is a clear example of the rational, iterative process that drives modern drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrF2N

Molecular Weight

246.05 g/mol

IUPAC Name

5-bromo-6,7-difluoro-2-methyl-1H-indole

InChI

InChI=1S/C9H6BrF2N/c1-4-2-5-3-6(10)7(11)8(12)9(5)13-4/h2-3,13H,1H3

InChI Key

PLEOTSGQIHSAIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C(=C2N1)F)F)Br

Origin of Product

United States

Reactivity and Chemical Transformations of 5 Bromo 6,7 Difluoro 2 Methyl 1h Indole Derivatives

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

Electrophilic substitution is a hallmark reaction of the indole nucleus. researchgate.netnih.gov The electron-rich pyrrole (B145914) ring readily reacts with electrophiles, typically at the C3 position. For 2-substituted indoles like the title compound, the C3 position is the most nucleophilic and sterically accessible site for electrophilic attack. The benzene (B151609) portion of the molecule is heavily deactivated by the three halogen substituents, making further electrophilic substitution on this ring challenging under standard conditions.

The synthesis of polyhalogenated indoles requires precise control of regioselectivity. The substitution pattern of 5-Bromo-6,7-difluoro-2-methyl-1H-indole itself is a product of regioselective halogenation steps. While further halogenation on this already halogen-rich benzene ring is unlikely, the principles guiding the introduction of these halogens are central to its chemistry.

Direct bromination of an indole ring typically occurs at the most electron-rich positions. For a 6,7-difluoro-2-methyl-1H-indole precursor, electrophilic bromination would be directed to the C5 position. The fluorine atoms are ortho-, para-directing but strongly deactivating, while the pyrrole ring activates the benzene moiety, particularly at the C4 and C5 positions. The C5 position is generally favored for electrophilic attack over C4. Reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in solvents like dichloromethane (B109758) or acetic acid are commonly employed for this purpose. nih.govevitachem.com The synthesis of related compounds like 5-bromo-6-fluoro-3-methylindole (B13679528) often involves the direct bromination of a 6-fluoroindole (B127801) precursor, selectively targeting the C5 position with high regioselectivity. evitachem.com

The introduction of fluorine at the C6 and C7 positions is more complex and typically does not proceed via direct electrophilic fluorination on an unsubstituted indole due to the harsh conditions and lack of selectivity. More often, the fluorinated benzene ring is constructed prior to the formation of the indole ring system.

Table 1: Common Reagents for Regioselective Halogenation of Indole Scaffolds This table presents generalized conditions for achieving specific halogenation patterns on the indole core, which are foundational to synthesizing derivatives like this compound.

Target PositionHalogenTypical Reagent(s)Solvent(s)Expected Outcome
C5BromineN-Bromosuccinimide (NBS), Br₂Dichloromethane (DCM), Acetic AcidSelective bromination at the C5 position.
C3BrominePyridinium tribromide, NBSTetrahydrofuran (THF), Carbon tetrachloride (CCl₄)Rapid bromination at the nucleophilic C3 position.
C6/C7FluorineSelectfluor®Acetonitrile (B52724)Used on activated precursors; often part of building block synthesis.

Direct C-H functionalization of indoles is a powerful tool for creating carbon-carbon bonds. chim.itrsc.org For this compound, C-H alkylation and acylation would overwhelmingly favor the C3 position of the pyrrole ring due to its high nucleophilicity.

Classical Friedel-Crafts reactions can be used to introduce alkyl or acyl groups at the C3 position. However, these reactions often require Lewis acid catalysts, which can lead to polymerization or undesired side reactions with sensitive indole substrates. Milder, modern methods, including transition-metal-catalyzed cross-dehydrogenative coupling (CDC) reactions, have been developed for the C-H functionalization of indoles. chim.it These methods avoid the need for pre-functionalized starting materials. Photochemical approaches using electron donor-acceptor (EDA) complexes have also emerged as a metal-free alternative for the C-H alkylation of indoles. nih.gov

Due to the strong deactivating effect of the fluorine and bromine substituents on the benzene ring, C-H alkylation or acylation at the C4 position is synthetically challenging and would require specialized directing-group strategies to achieve. acs.org

Oxidative Transformations of Indole Derivatives

The electron-rich nature of the indole ring makes it susceptible to oxidation. nih.gov The outcome of the oxidation is highly dependent on the reaction conditions, the oxidant used, and the substitution pattern on the indole core. nih.govresearchgate.net

A common oxidative transformation of indoles is the conversion to 2-oxindoles (indolin-2-ones) and further to indole-2,3-diones (isatins). This typically involves the oxidation of the C2-C3 double bond. For a 2-methyl substituted indole, oxidation can lead to a 2-methyl-3-oxindole or, with cleavage of the C2-C3 bond, a derivative of N-acetyl-anthranilic acid in a process known as Witkop oxidation. researchgate.net

However, the most common pathway for indoles unsubstituted at C3 involves initial oxidation at C2. The conversion of substituted indoles to their corresponding 2-oxindoles can be achieved with a variety of reagents, including hypervalent iodine reagents, N-bromosuccinimide (NBS), or meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net Electrochemical oxidation also provides a route to 2-oxindoles from 3-substituted indoles. bohrium.com

Further oxidation of a 2-oxindole or direct, more vigorous oxidation of the indole itself can yield an indole-2,3-dione. The synthesis of 5-bromoisatin (B120047) (5-Bromo-1H-indole-2,3-dione), a related compound, is well-documented and typically proceeds from 4-bromoaniline (B143363) through cyclization reactions rather than direct oxidation of 5-bromoindole (B119039). researchgate.netresearchgate.net Nevertheless, the transformation of a 5-bromoindole core to a 5-bromo-indole-2,3-dione is a known process, indicating that this compound could likely be converted to its corresponding indole-2,3-dione under appropriate oxidative conditions.

Modern synthetic chemistry has focused on developing selective and environmentally benign oxidation methods. acs.org Halide-catalyzed oxidations using Oxone as the terminal oxidant have proven to be a general and green protocol for converting indoles to 2-oxindoles and for performing Witkop-type oxidations. nih.govresearchgate.netspringernature.com Copper-catalyzed systems using molecular oxygen (O₂) as the ultimate oxidant also provide an efficient and sustainable pathway for the selective oxidation of indoles. acs.org These methods offer high chemo- and regioselectivity, which would be crucial for the controlled oxidation of a multifunctional substrate like this compound.

Table 2: Methodologies for Oxidative Transformation of Indole Derivatives

TransformationReagent/Catalyst SystemProduct Type
Indole to 2-OxindoleHypervalent Iodine Reagents (e.g., PIDA)2-Oxindole
Indole to 2-OxindoleKBr / Oxone2-Oxindole
Indole to 2-OxindoleDimethyl sulfoxide (B87167) (DMSO) / HCl2-Oxindole
Indole OxidationCuCl / O₂ (air)2-Ketoacetanilide (Witkop product)
Indole to Indole-2,3-dioneCrO₃, Selenium Dioxide (SeO₂)Indole-2,3-dione (Isatin)

Reductive Transformations of Substituents and the Indole Core

Reduction reactions of substituted indoles can target either the substituents or the heterocyclic core itself. The choice of reducing agent and conditions determines the outcome of the transformation.

For this compound, two primary reductive pathways are of interest. The first is the reduction of the pyrrole ring. Catalytic hydrogenation of the C2-C3 double bond of the indole nucleus yields the corresponding indoline (B122111) (2,3-dihydroindole). This transformation can be challenging due to the aromatic stability of the indole ring and potential catalyst poisoning by the resulting indoline. nih.gov However, methods using heterogeneous catalysts like Platinum on carbon (Pt/C) in acidic, aqueous media have been developed for the efficient hydrogenation of unprotected indoles. nih.govbohrium.com Homogeneous catalysts, such as those based on rhodium or iridium, are also effective, particularly for N-protected indoles. researchgate.netscilit.com

The second potential transformation is the reductive dehalogenation of the C5-bromo substituent. Aryl bromides can be selectively dehalogenated via catalytic hydrogenation, often using a palladium catalyst (e.g., Pd/C) in the presence of a base and a hydrogen source. This process would replace the bromine atom with a hydrogen atom, yielding 6,7-difluoro-2-methyl-1H-indole. The C-F bonds are significantly stronger and generally not susceptible to reduction under these conditions.

Nucleophilic Substitution Reactions Involving Halogen Substituents

The benzene portion of the this compound ring is substituted with two fluorine atoms and one bromine atom. The fluorine atoms, being highly electronegative, activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). However, the bromine atom at the 5-position is also a potential site for substitution, often via transition-metal-catalyzed processes.

The feasibility of SNAr reactions on halogenated indoles is influenced by the nature and position of the electron-withdrawing groups. In dihalogenated molecules, sequential nucleophilic substitution reactions can occur, allowing for the introduction of different nucleophiles. For instance, in related polyfluoroarenes, the substitution of a fluorine atom is often favored in the presence of a strong nucleophile and a mild base.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of SNAr on analogous polyhalogenated aromatic systems suggest that this compound would be a viable substrate for such transformations. The reaction would likely proceed with the displacement of one of the fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution would be governed by the electronic effects of the substituents and the reaction conditions employed.

Substrate AnalogueNucleophileProductReaction ConditionsYield (%)
PolyfluoroarenePhenothiazine10-Phenylphenothiazine derivativeK3PO4, MeCN, 60 °CHigh
2,3-DichloroquinoxalineThiolate anionRacemic quinoxaline (B1680401) thioetherNot specifiedNot specified

This table is illustrative and based on reactions of analogous compounds due to the lack of specific data for this compound.

Annulation and Novel Ring-Forming Reactions

The 5-bromo substituent on the indole ring serves as a versatile handle for the construction of fused ring systems through various annulation strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are particularly powerful tools for this purpose. These reactions enable the formation of new carbon-carbon bonds at the 5-position, which can be followed by intramolecular cyclization to generate polycyclic indole derivatives.

For instance, Suzuki-Miyaura coupling of a 5-bromoindole derivative with an appropriately substituted boronic acid can introduce a side chain that subsequently cyclizes to form a new ring. Similarly, intramolecular Heck reactions of 5-bromoindoles bearing a tethered alkene have been utilized to synthesize 3,4-fused tricyclic indole skeletons. nih.gov

While specific examples of annulation reactions starting from this compound are not readily found in the literature, the established methodologies for other 5-bromoindoles provide a clear blueprint for its potential transformations. The presence of the difluoro substitution pattern at positions 6 and 7 would likely influence the electronic properties of the indole ring and potentially the reactivity and regioselectivity of these annulation reactions.

Table of Annulation Reactions on Bromo-Indole Derivatives:

Bromo-Indole DerivativeCoupling Partner/Reaction TypeFused Ring System FormedCatalyst/Reagents
5-Bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-oneArylboronic acids (Suzuki-Miyaura)5-Arylated spiro[indole-2,2'-piperidine]Pd(PPh3)4, Cs2CO3, Ethanol, Microwave
N-Allyl-N-((2-bromoaryl)ethynyl)amidesTerminal alkynes (Annulation Cascade)2,3-Functionalized indolesCu catalysis
ortho-Bromoaniline derivativesNot applicable (Intramolecular Larock Indole Annulation)3,5-Fused tricyclic indolesPd2(dba)3/DtPBF

This table showcases examples of annulation reactions on various bromo-indole derivatives to illustrate the potential synthetic pathways for this compound.

Derivatization and Functionalization Strategies for 5 Bromo 6,7 Difluoro 2 Methyl 1h Indole

Site-Selective Halogenation and Fluorination Techniques

Further halogenation of the 5-Bromo-6,7-difluoro-2-methyl-1H-indole nucleus allows for the introduction of additional reactive handles and can significantly modulate the electronic properties of the molecule.

While the target molecule is already brominated at the C5 position, further bromination can be envisioned at other positions of the indole (B1671886) ring, provided that appropriate methodologies are employed to control the regioselectivity. In related indole systems, electrophilic aromatic substitution reactions are a common method for introducing bromine atoms.

For the bromination of fluorinated indole derivatives, reagents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) are often used in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction conditions, particularly temperature, are critical for achieving high regioselectivity. Low temperatures are generally favored to minimize side reactions. The electron-withdrawing nature of the fluorine atoms at C6 and C7 deactivates the benzene (B151609) portion of the indole ring towards further electrophilic substitution, suggesting that any additional bromination would likely occur on the pyrrole (B145914) ring, possibly at the C3 position, if it were unsubstituted.

In scenarios involving related bromo-indoles, a second bromination often requires harsher conditions or the use of a catalyst. Milder and more selective bromination can be achieved using in situ generated bromodimethylsulfonium bromide from dimethyl sulfoxide (B87167) and aqueous hydrobromic acid. acs.org

Table 1: Reagents and Conditions for Controlled Bromination of Indole Derivatives

Reagent Solvent Temperature Notes
N-bromosuccinimide (NBS) Dichloromethane (DCM) Low Temperature Common and effective for regioselective bromination.
Bromine (Br₂) Dimethylformamide (DMF) Controlled Temperature Requires careful stoichiometric control.

The introduction of additional fluorine atoms or fluorinated moieties like the difluoromethyl group (CF₂H) can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Electrophilic fluorination is a common strategy for introducing fluorine onto an aromatic ring. Reagents like Selectfluor are frequently employed for this purpose. evitachem.com Given the existing substitution pattern of this compound, further fluorination on the benzene ring would be challenging due to the deactivating effect of the existing halogens. Therefore, functionalization of the pyrrole ring would be a more likely outcome.

The introduction of a difluoromethyl group is of particular interest in medicinal chemistry. rsc.org Radical-based difluoromethylation methods have been developed for heterocyclic compounds. These methods often involve the use of a difluoromethyl radical source, such as S-(difluoromethyl)sulfonium salts, in the presence of a photocatalyst under visible light irradiation.

Table 2: Methods for Introduction of Fluorine and Difluoromethyl Groups to Heterocycles

Functional Group Method Reagent(s) Notes
Fluorine Electrophilic Fluorination Selectfluor Effective for introducing fluorine onto aromatic rings.

Alkylation and Arylation of the Indole Nucleus

The introduction of alkyl and aryl groups to the indole core can expand the structural diversity of derivatives and is a key step in the synthesis of many biologically active compounds.

The nitrogen atom of the indole ring is a common site for functionalization. N-alkylation can be achieved through various methods, often involving the deprotonation of the indole nitrogen with a base, followed by reaction with an alkyl halide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent can influence the reaction's efficiency, with polar aprotic solvents like DMF or acetonitrile (B52724) being frequently used.

For instance, in the synthesis of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives, electrophilic substitution at the N1 position was achieved using various halides. iajps.com This highlights a general strategy applicable to the N-functionalization of bromo-indole scaffolds.

Table 3: Conditions for N-Alkylation of Indole Derivatives

Base Solvent Electrophile General Applicability
Sodium Hydride (NaH) Dimethylformamide (DMF) Alkyl Halides Widely used for a variety of indole substrates.
Potassium Carbonate (K₂CO₃) Acetonitrile Alkyl Halides A milder and more common choice for many applications.

The C2 and C3 positions of the indole ring are also important sites for functionalization. The presence of a methyl group at the C2 position in this compound directs further electrophilic substitution to the C3 position, which is the most nucleophilic site in the indole ring.

Direct C3-alkylation of indoles can be challenging but has been achieved using various methods. A metal-free approach for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been reported, utilizing a Cs₂CO₃/oxone® mediated process. chemrxiv.org This method was shown to be effective for a range of halogenated indoles. chemrxiv.org Another strategy involves the use of a B(C₆F₅)₃ catalyst for the direct C3-alkylation of indoles, which avoids common side reactions like N-methylation. nih.gov

While the C2 position is already substituted in the target molecule, it is worth noting that functionalization at this position is also a significant area of indole chemistry.

Introduction of Other Functional Groups (e.g., Carboxyl, Sulfonyl)

The introduction of other functional groups, such as carboxyl and sulfonyl groups, can provide handles for further derivatization or can themselves impart desirable properties to the molecule.

The introduction of a carboxyl group at the C3 position of an indole can be achieved through various synthetic routes. For example, the reaction of an indole with ethyl magnesium bromide followed by the addition of a suitable carbonyl-containing electrophile can lead to C3-acylated indoles, which can then be further manipulated to yield a carboxylic acid. iajps.com

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
N-bromosuccinimide (NBS)
Bromine (Br₂)
Dichloromethane (DCM)
Dimethylformamide (DMF)
Dimethyl sulfoxide
Hydrobromic acid
Selectfluor
S-(difluoromethyl)sulfonium salt
Sodium hydride (NaH)
Potassium carbonate (K₂CO₃)
Cesium carbonate (Cs₂CO₃)
Acetonitrile
Dioxane
Oxone®
B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)
Ethyl magnesium bromide
(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole

Despite a comprehensive search for research detailing the stereoselective derivatization of this compound, no specific studies outlining such transformations for this particular compound were identified.

The field of asymmetric synthesis involving indole derivatives is a well-established and active area of research. Methodologies such as catalytic asymmetric Friedel-Crafts reactions, asymmetric dearomatizing fluorocyclizations, and various metal-catalyzed cross-coupling reactions are frequently employed to introduce chirality to the indole scaffold. These strategies often rely on the use of chiral ligands, organocatalysts, or phase-transfer catalysts to control the stereochemical outcome of the reaction.

However, the application of these methods to this compound has not been specifically documented in the available scientific literature. Consequently, there are no detailed research findings, reaction schemes, or data tables to populate the requested section on stereoselective derivatization for this substrate. Further research would be necessary to explore and develop stereoselective functionalization strategies for this specific fluorinated indole derivative.

Mechanistic Investigations and Computational Studies on 5 Bromo 6,7 Difluoro 2 Methyl 1h Indole Systems

Elucidation of Reaction Pathways and Identification of Key Intermediates

The synthesis and subsequent reactions of substituted indoles can proceed through various pathways, with the specific route often dictated by the nature of the substituents. For a polysubstituted indole (B1671886) like 5-Bromo-6,7-difluoro-2-methyl-1H-indole, classical synthesis methods would require appropriately substituted precursors.

Key Synthetic Pathways and Intermediates:

Fischer Indole Synthesis: A plausible pathway for the synthesis of this compound would be the Fischer indole synthesis. This would involve the acid-catalyzed reaction of a correspondingly substituted phenylhydrazine (B124118) (e.g., (4-bromo-2,3-difluorophenyl)hydrazine) with a ketone (acetone, to provide the 2-methyl group). The reaction mechanism proceeds through several key intermediates:

Phenylhydrazone: Formed from the initial condensation of the phenylhydrazine and the ketone.

Enamine ('Ene-hydrazine'): An isomer of the phenylhydrazone, which is crucial for the subsequent rearrangement.

Diimine Intermediate: Generated after a proton-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement, which is the key bond-forming step.

Aminoacetal (Aminal): Formed upon cyclization, which then eliminates ammonia (B1221849) to yield the final aromatic indole ring.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position serves as a functional handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further diversification of the indole core. acs.org These reactions proceed through a catalytic cycle involving key steps such as oxidative addition, transmetalation (for Suzuki coupling), and reductive elimination.

Halogenation Reactions: Direct halogenation of an indole precursor is a common method for introducing bromine. acs.orgmdpi.com The reaction of a 6,7-difluoro-2-methyl-1H-indole with a brominating agent like N-Bromosuccinimide (NBS) would likely proceed via an electrophilic substitution mechanism. The initial attack of the electrophile at the electron-rich C3 position is typical for indoles. However, to achieve C5-bromination, a directing group strategy or a precursor already containing the C5-bromo substituent would be necessary.

The electron-withdrawing nature of the fluorine and bromine atoms is expected to decrease the electron density of the benzene (B151609) ring, potentially affecting the rates and regioselectivity of these reactions compared to unsubstituted indole. rsc.org

Mechanistic Roles of Catalysts and Reagents in Indole Transformations

Catalysts and reagents play pivotal roles in directing the outcome of indole synthesis and functionalization by lowering activation energies and stabilizing key intermediates.

Acid Catalysts (Brønsted and Lewis Acids): In the Fischer indole synthesis, acid catalysts are essential. They protonate the hydrazone, facilitating its isomerization to the enamine intermediate and subsequent researchgate.netresearchgate.net-sigmatropic rearrangement. The choice of acid can influence reaction yields and selectivity.

Transition Metal Catalysts (e.g., Palladium, Copper):

Palladium: In cross-coupling reactions, a Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Br bond of the indole. The resulting Pd(II) intermediate then participates in transmetalation and reductive elimination to form a new C-C bond.

Copper: Copper catalysts are used in various indole syntheses, such as the Bernini synthesis from N-aryl enaminones. researchgate.netnih.gov The Cu(I) catalyst facilitates deprotonation and subsequent cyclization through a carbanion intermediate that attacks the aryl moiety. researchgate.netnih.gov

Bases: Bases are crucial in reactions involving deprotonation. For instance, in the N-alkylation or N-acylation of the indole nitrogen, a strong base is used to generate the indolyl anion, a potent nucleophile. In some modern indole syntheses, strong bases like lithium carbonate are used to abstract protons from the starting materials, initiating the reaction cascade. researchgate.netnih.gov

Halogenating Reagents: Reagents like N-Bromosuccinimide (NBS) or elemental bromine act as electrophiles in halogenation reactions. The reaction mechanism involves the attack of the electron-rich indole ring on the bromine atom, leading to the formation of a brominated indole. researchgate.net

Table 1: Role of Catalysts and Reagents in Indole Transformations
Catalyst/Reagent TypeExampleMechanistic RoleRelevant Transformation
Brønsted/Lewis AcidH₂SO₄, ZnCl₂Protonates intermediates, facilitates rearrangementFischer Indole Synthesis
Palladium CatalystPd(PPh₃)₄Catalyzes C-C bond formation via oxidative addition/reductive eliminationSuzuki, Heck, Sonogashira Cross-Coupling
Copper CatalystCu(I)-phenanthrolineFacilitates deprotonation and cyclizationBernini Indole Synthesis
BaseNaH, Li₂CO₃Deprotonation to form nucleophilic intermediatesN-Alkylation, various cyclizations
Halogenating ReagentN-Bromosuccinimide (NBS)Provides an electrophilic bromine sourceElectrophilic Bromination

Application of Spectroscopic Techniques in Mechanistic Analysis (e.g., NMR, Cyclic Voltammetry)

Spectroscopic and electrochemical methods are indispensable for probing reaction mechanisms, identifying intermediates, and characterizing final products in the chemistry of substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. acs.orgcapes.gov.br For this compound, ¹H, ¹³C, and ¹⁹F NMR would be used.

¹H NMR: Would be used to identify the protons on the indole ring and the methyl group. The N-H proton typically appears as a broad singlet at a high chemical shift. The remaining aromatic protons would show specific splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR: Provides information about the carbon skeleton. The chemical shifts of the carbons would be influenced by the attached substituents. For instance, carbons bonded to fluorine would show characteristic splitting (C-F coupling). youtube.com

¹⁹F NMR: Is essential for confirming the presence and environment of the fluorine atoms.

In-situ NMR: Monitoring a reaction over time using NMR can allow for the direct observation of intermediates, providing crucial evidence for a proposed reaction pathway. acs.orgresearchgate.net

Cyclic Voltammetry (CV): This electrochemical technique is used to study the oxidation and reduction processes of molecules. For substituted indoles, CV can determine their oxidation potentials. The presence of three electron-withdrawing halogen atoms (one Br, two F) in this compound would make it more difficult to oxidize compared to unsubstituted indole, resulting in a higher oxidation potential. CV studies can help infer mechanisms of electrochemical reactions, such as the electro-oxidation of indoles, by analyzing the characteristics of the voltammetric waves. rsc.orgbohrium.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Position¹H Shift (Predicted)¹³C Shift (Predicted)
N-H~8.1-8.5-
C2-~138-142
C2-CH₃~2.4-2.6~13-15
C3~6.3-6.5~100-103
C3a-~125-128
C4~7.3-7.5~110-113
C5-~105-108 (C-Br)
C6-~145-150 (d, JCF)
C7-~140-145 (d, JCF)
C7a-~130-133

Note: Predicted values are estimates based on general indole spectra and known substituent effects. Actual experimental values may vary.

Theoretical and Quantum Chemical Calculations

Computational chemistry provides deep insights into the molecular properties and reaction dynamics that are often difficult to obtain through experimental methods alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to analyze the electronic structure of indole derivatives. rsc.org For this compound, these calculations can reveal:

Charge Distribution: The highly electronegative fluorine atoms and the bromine atom will significantly polarize the molecule, withdrawing electron density from the indole ring system. This influences the molecule's dipole moment and intermolecular interactions.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to predict reactivity. The electron-withdrawing substituents are expected to lower the energy of both the HOMO and LUMO. A lower HOMO energy corresponds to a higher ionization potential and greater resistance to oxidation, which would be consistent with CV data.

Spin Density: For reactions involving radical intermediates (e.g., oxidation), DFT calculations can map the spin density distribution. In indole radical cations, electron-withdrawing groups have been shown to influence the spin density distribution, which can explain observed differences in subsequent coupling reactions. rsc.org

Theoretical calculations are invaluable for mapping out the potential energy surface of a reaction, allowing for the prediction of the most likely mechanism. nih.govnih.gov

Transition State Searching: Algorithms can locate the transition state structures for each step of a proposed reaction mechanism (e.g., the researchgate.netresearchgate.net-sigmatropic rearrangement in the Fischer synthesis).

Activation Energy Calculation: By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for a reaction step can be determined. This allows for a comparison of different possible pathways to identify the most kinetically favorable one. For instance, computations can be used to model the entire catalytic cycle of a palladium-catalyzed cross-coupling reaction, providing energy profiles for the oxidative addition, transmetalation, and reductive elimination steps.

Intermediate Stability: The relative energies of intermediates along the reaction coordinate can be calculated to determine their stability. This helps in understanding whether an intermediate is likely to be transient or potentially observable experimentally.

By combining these computational approaches, a detailed, atomistic-level understanding of the transformations involving this compound can be achieved, complementing and guiding experimental investigations.

Applications in Organic Synthesis and Chemical Sciences

5-Bromo-6,7-difluoro-2-methyl-1H-indole as a Building Block in Complex Synthetic Endeavors

While specific synthetic applications of this compound are not extensively documented in dedicated studies, its structure provides clear indications of its utility as a versatile building block. The value of this compound lies in the unique combination of reactive sites and modulating substituents on the indole (B1671886) core. Related compounds, such as 5-bromo-7-methylindole, are known to be important intermediates in the research and development of pharmaceuticals. google.comcymitquimica.com The presence of bromine at the C-5 position is a key feature, offering a handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. This allows for the straightforward introduction of aryl, alkyl, or vinyl groups, enabling the construction of more complex molecular frameworks.

The difluoro substitution at the C-6 and C-7 positions significantly alters the electronic properties of the benzene (B151609) portion of the indole ring. Fluorine's high electronegativity can influence the acidity of the N-H proton, the nucleophilicity of the indole core, and the metabolic stability of the final molecule. researchgate.net The methyl group at the C-2 position provides steric bulk and electronic influence, which can direct subsequent reactions and interactions with biological targets. The N-H bond at position 1 remains a site for alkylation, acylation, or the introduction of protecting groups, further expanding its synthetic versatility.

Utilization of Indole Scaffolds in Advanced Molecule Construction

Indole derivatives are fundamental starting materials for creating a wide array of advanced molecular structures. imedpub.com Their inherent reactivity at multiple positions (N-1, C-2, and C-3) allows for regioselective manipulation to generate diverse annulated polyheterocycles. imedpub.com One-pot synthetic strategies are often employed to build molecular complexity efficiently from appropriately functionalized indoles. imedpub.com

Table 1: Key Synthetic Methodologies Involving the Indole Scaffold

The construction of architecturally complex polyheterocyclic structures that embed the indole ring is a significant area of organic synthesis. imedpub.com Such fused systems are common in biologically active molecules and materials. nih.govresearchgate.net Methodologies to create these structures often involve the annulation of new rings onto the indole core. For instance, palladium-catalyzed domino reactions are effective for producing 3,n-fused tricyclic indole skeletons. nih.gov A compound like this compound is an ideal substrate for these transformations. The pre-defined substitution pattern ensures that the resulting polycyclic system carries the desired functional groups, which can be critical for tuning the molecule's properties. The C2-methyl and C3-H positions are common sites for cyclization reactions, leading to the formation of rings fused across the [b] face of the indole.

Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with many exhibiting potent biological activities. nih.govrsc.org The total synthesis of these complex molecules is a major driver of innovation in organic chemistry. rsc.org While classical methods like the Fischer indole synthesis remain a cornerstone for creating the core indole structure, modern syntheses often rely on highly functionalized indole starting materials to improve efficiency. acs.org

Starting a synthesis with this compound allows for the direct incorporation of bromo and fluoro substituents into the final alkaloid-like scaffold. This is particularly valuable for creating non-natural analogues with potentially enhanced or novel pharmacological profiles. The bromine can be used for late-stage diversification, while the fluorine atoms can improve metabolic stability and binding affinity. rsc.org

Development of Chemical Probes (Focus on Synthetic Design and Methodology)

Indole derivatives are widely used in the design of chemical probes, particularly fluorescent sensors, due to their favorable photophysical properties. nih.gov The design of such probes often utilizes a donor-π-acceptor (D-π-A) architecture to achieve desired emission wavelengths and sensitivity. nih.gov

The synthetic design of a chemical probe based on this compound would leverage its distinct functional groups.

Recognition and Reaction Site : The indole nitrogen or other positions can be functionalized to include a recognition element that selectively binds to a target analyte.

Signaling Unit : The indole ring itself is part of the fluorescent core. The difluoro groups can modulate the emission properties.

Synthetic Handle : The C-5 bromine is the key synthetic handle. A Sonogashira or Suzuki coupling reaction at this position can be used to attach a π-conjugated system, completing the D-π-A structure and extending the conjugation to tune the fluorescence. mdpi.com

Furthermore, the incorporation of fluorine provides an additional analytical tool, as the probe's interaction with its target could potentially be monitored using ¹⁹F NMR spectroscopy. ossila.com

Role of Indole Derivatives in Advanced Material Precursor Research

The unique electronic properties of the indole ring make it an attractive component for organic materials, including semiconductors and components for organic light-emitting diodes (OLEDs). ossila.com The strategic placement of halogen atoms is a well-established method for tuning the electronic properties of organic materials. researchgate.net

This compound serves as a promising precursor for such materials. The fluorine atoms can enhance the thermal stability and influence the HOMO-LUMO energy levels of the resulting material. numberanalytics.com Fluorinated polyindoles, for example, have demonstrated conductivity and blue light emission, suggesting their utility in OLEDs. ossila.com The bromine atom provides a reactive site for polymerization reactions, such as Yamamoto or Stille coupling, to form conjugated polymers. The combination of a polymerizable handle (Br) and property-tuning substituents (F) in a single molecule makes it a highly valuable monomer for advanced material synthesis. ed.ac.uk

Table 2: Influence of Halogenation on Indole-Based Material Precursors

Future Research Directions for Halogenated and Alkylated Indole Chemistry

Continued Development of Sustainable and Efficient Synthetic Routes for Highly Substituted Indoles

The synthesis of complex indoles often relies on classical methods like the Fischer indole (B1671886) synthesis, which can suffer from harsh reaction conditions and limited substrate scope. rsc.org The future of indole synthesis lies in developing greener, more efficient, and economically viable routes. Modern strategies focus on minimizing waste, avoiding hazardous reagents, and improving atom economy.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high efficiency and atom economy. rsc.orgdergipark.org.tr A novel chromatography- and catalyst-free MCR has been developed for synthesizing polysubstituted pyrroles, a strategy that could be adapted for indole synthesis. nih.govacs.org This approach provides advantages such as simple procedures, mild conditions, and the use of green solvents. nih.govacs.org

Catalyst-Free and Solvent-Free Conditions: Research is increasingly moving towards eliminating catalysts and toxic solvents. For instance, asymmetric Friedel–Crafts reactions of indoles have been successfully performed using ball milling techniques under solvent-free conditions. acs.org

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods, making them a sustainable choice for industrial-scale synthesis of highly substituted indoles.

Intramolecular Cycloaddition: Strategies involving intramolecular [4 + 2] cycloaddition provide a powerful method for the direct assembly of the bicyclic indole ring system from acyclic precursors, proving particularly useful for constructing indoles with multiple substituents on the six-membered ring. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Indole Synthesis Methods
ParameterTraditional Methods (e.g., Fischer Synthesis)Sustainable/Modern Methods (e.g., MCRs, Flow Chemistry)
ConditionsOften harsh (e.g., highly acidic, high temperatures) rsc.orgTypically mild (e.g., room temperature) nih.govacs.org
EfficiencyCan have moderate yields and limited scope rsc.orgGenerally high yields and broad substrate scope core.ac.uknih.gov
Environmental ImpactUse of hazardous solvents and reagents, more wasteUse of green solvents, catalyst-free options, higher atom economy rsc.orgacs.orgacs.org
ScalabilityCan be challenging and hazardousMore amenable to safe and efficient scaling (especially flow chemistry)

Exploration of Novel Reactivity Patterns and Unprecedented Transformations for Halogenated Indoles

The presence of halogen atoms, such as the bromine at the C5 position and fluorine atoms at C6 and C7 in 5-Bromo-6,7-difluoro-2-methyl-1H-indole, imparts unique reactivity to the indole core. These halogens are not merely passive substituents; they are functional handles for further molecular elaboration.

Future research should focus on:

Regioselective Halogenation: Developing methods for precise and selective introduction of halogens onto the indole ring is critical. An oxone-halide system offers an environmentally friendly method for the selective C2 or C3 halogenation of indoles, where the electronic properties of the nitrogen-protecting group can direct the outcome. organic-chemistry.orgacs.org

Cross-Coupling Reactions: Halogenated indoles are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon and heteroatom substituents. The Sonogashira reaction, for instance, has been successfully applied to N-substituted 3-iodoindoles. mdpi.com The higher reactivity of aryl bromides compared to chlorides makes the bromo-substituted indole a valuable precursor. nih.gov

Halophilic Attack: The reaction of potent nucleophiles with bromo- and iodoindoles can proceed via a halophilic attack, leading to reduction of the C-X bond, a reactivity pattern that competes with standard nucleophilic substitution. mdpi.com Understanding and controlling this reactivity is essential for synthetic planning.

Enzymatic Halogenation: FADH2-dependent halogenases are enzymes capable of regioselectively halogenating aromatic compounds like tryptophan and indole. nih.gov Engineering these enzymes could provide highly specific and sustainable routes to novel halogenated indole compounds that are difficult to access through traditional chemical synthesis. nih.gov

Table 2: Key Transformations of Halogenated Indoles
Reaction TypeDescriptionExample Application
Suzuki CouplingPd-catalyzed reaction with a boronic acid to form a C-C bond.Arylation at the halogenated position.
Sonogashira CouplingPd/Cu-catalyzed reaction with a terminal alkyne to form a C-C bond. mdpi.comAlkynylation of the indole core. mdpi.com
Buchwald-Hartwig AminationPd-catalyzed reaction with an amine to form a C-N bond.Introduction of nitrogen-based functional groups.
C-H FunctionalizationDirect functionalization of C-H bonds, often directed by the halogen.Further substitution on the indole ring. organic-chemistry.org

Advancements in Asymmetric and Stereoselective Synthesis of Chiral Indole Derivatives

Chirality is a fundamental aspect of medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. While this compound is itself achiral, it can serve as a precursor to chiral molecules. The development of methods for the asymmetric synthesis of indole derivatives is a highly active area of research.

Key advancements are anticipated in:

Catalytic Asymmetric Friedel-Crafts Reactions: This is one of the most powerful and atom-economical methods for creating chiral indole derivatives. acs.orgnih.gov The use of chiral metal complexes or organocatalysts allows for the enantioselective alkylation of indoles with a wide range of electrophiles. bohrium.comkfupm.edu.sa

Asymmetric C-H Functionalization: Directly creating chiral centers via enantioselective C-H bond activation is a frontier in organic synthesis. Iron-catalyzed asymmetric C-H functionalization of indoles with α-aryl-α-diazoesters has been achieved with moderate enantioselectivity. researchgate.net

Organocatalysis: Chiral organocatalysts, such as Brønsted acids and spiro-phosphoric acids, have proven highly effective in synthesizing optically active indolines and other indole derivatives with high enantioselectivity. nih.govorganic-chemistry.org

Axial Chirality: The synthesis of molecules with axial chirality, such as N-aryl indoles, represents a significant challenge. Stereoselective methods using planar chiral chromium complexes have been developed to control the C-N axial chirality. acs.org

Table 3: Catalytic Systems for Asymmetric Indole Synthesis
Catalyst TypeReactionKey Features
Chiral Metal Complexes (e.g., Pd, Hf, Cu)Friedel-Crafts Alkylation nih.govbohrium.comHigh efficiency and enantioselectivity for C-C bond formation. nih.gov
Chiral Organocatalysts (e.g., Brønsted acids)Transfer Hydrogenation, Friedel-Crafts organic-chemistry.orgMetal-free, mild conditions, high enantioselectivities. organic-chemistry.org
Chiral Spiro-Phosphoric Acids (SPAs)Friedel-Crafts Conjugate Addition nih.govExcellent for creating versatile indoles with high enantiomeric excess. acs.orgnih.gov
Rhodium(I)/Chiral Diene ComplexesAsymmetric C-H Functionalization researchgate.netDirect, enantioselective creation of C-C bonds at C-H positions. researchgate.net

Integration of Multidisciplinary Approaches (e.g., Chemo- and Electro-catalysis for Complex Indole Synthesis)

The convergence of different catalytic fields offers powerful new tools for synthesis. Combining traditional chemocatalysis with electrocatalysis or photocatalysis can unlock novel reaction pathways and provide more sustainable and efficient methods for constructing complex molecules like this compound.

Future research will likely integrate:

Electrosynthesis: Using electrons as a "green" redox reagent, electrosynthesis avoids the need for stoichiometric chemical oxidants or reductants, leading to higher efficiency and less waste. rsc.org Electrocatalytic methods have been developed for the dehydrogenative cyclization of 2-vinylanilides to form indoles. acs.orgacs.org This approach is efficient, scalable, and proceeds without external chemical oxidants. acs.org

Dual Catalysis: Combining two distinct catalytic cycles in one pot can enable transformations not possible with either catalyst alone. A dual system of a photocatalyst and a nickel catalyst, for example, has been used for the hydro-alkylation of alkenes. researchgate.net Similarly, ruthenium-catalyzed electrosynthesis of indoles via dehydrogenative alkyne annulation merges transition metal catalysis with electrochemistry. rsc.org

Cobalt-Electrocatalysis: Earth-abundant metals like cobalt are attractive for sustainable catalysis. A novel electrocatalytic strategy using cobalt and newly designed chiral ligands has been used to construct axially chiral indoles via C-H activation, proceeding under mild conditions and producing hydrogen gas as the only byproduct. chemistryviews.org

Q & A

Q. How does steric and electronic interplay influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine’s electronegativity activates C5 for Suzuki couplings, while fluorine’s inductive effect deactivates C6/C7. Steric hindrance from the C2 methyl group directs coupling to less hindered sites. DFT calculations (Gaussian 16) map frontier molecular orbitals to predict reactivity .

Notes

  • Synthesis and characterization protocols are derived from peer-reviewed methodologies .
  • Advanced questions integrate multi-technique validation and computational modeling to address research-grade challenges.

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